Callophycoic acid E

描述

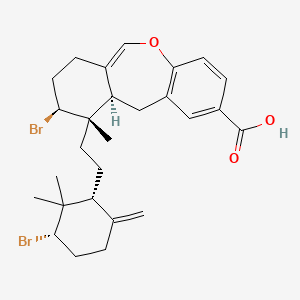

Structure

3D Structure

属性

分子式 |

C27H34Br2O3 |

|---|---|

分子量 |

566.4 g/mol |

IUPAC 名称 |

(9S,10S,10aR)-9-bromo-10-[2-[(1R,3S)-3-bromo-2,2-dimethyl-6-methylidenecyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-7H-benzo[c][1]benzoxepine-2-carboxylic acid |

InChI |

InChI=1S/C27H34Br2O3/c1-16-5-9-23(28)26(2,3)20(16)11-12-27(4)21-14-19-13-17(25(30)31)6-8-22(19)32-15-18(21)7-10-24(27)29/h6,8,13,15,20-21,23-24H,1,5,7,9-12,14H2,2-4H3,(H,30,31)/t20-,21-,23+,24+,27+/m1/s1 |

InChI 键 |

PSYSMHVCBGMCIW-FBHGCBBZSA-N |

手性 SMILES |

C[C@]1([C@H](CCC2=COC3=C(C[C@H]21)C=C(C=C3)C(=O)O)Br)CC[C@@H]4C(=C)CC[C@@H](C4(C)C)Br |

规范 SMILES |

CC1(C(CCC(=C)C1CCC2(C(CCC3=COC4=C(CC32)C=C(C=C4)C(=O)O)Br)C)Br)C |

产品来源 |

United States |

Isolation, Structural Elucidation, and Analogues

Advanced Chromatographic and Spectroscopic Techniques for Isolation from Marine Algae

The isolation of callophycoic acids, including Callophycoic acid E, from the Fijian red alga Callophycus serratus involves a multi-step process utilizing modern separation and detection techniques. acs.orgnih.gov The initial step is the exhaustive extraction of the algal biomass, typically using solvents like methanol (B129727), followed by a combination of methanol and dichloromethane. scispace.com

Following extraction, the crude extract is fractionated. Researchers often employ bioassay-guided fractionation or spectroscopic monitoring to target compounds of interest. scispace.comnih.gov Liquid chromatography–mass spectrometry (LC-MS) is frequently used to screen fractions for isotopic signatures or molecular masses that suggest the presence of halogenated diterpenoid structures. nih.gov The final purification of individual compounds like this compound is achieved through high-performance liquid chromatography (HPLC), often using both reversed-phase and normal-phase columns to separate the complex mixture of related metabolites. acs.orgnih.gov

Spectroscopic Methods for Structural Determination of this compound

Once isolated, the definitive structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods. taylorandfrancis.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. uef.fi

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal tool for elucidating the complex structure of callophycoic acids. uef.fi A suite of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments are conducted to piece together the molecular puzzle.

Analysis of ¹H and ¹³C NMR spectra, along with DEPT-135 experiments, helps identify the types of carbon and hydrogen atoms present. nih.gov 2D NMR experiments are crucial for establishing the connectivity between atoms. For instance, Correlation Spectroscopy (COSY) reveals proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. scispace.comneliti.com Heteronuclear Multiple Bond Correlation (HMBC) is used to establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. nih.govnih.gov

For determining the relative stereochemistry, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are employed. nih.gov These experiments detect protons that are close in space, allowing for the assignment of their relative orientations (e.g., axial vs. equatorial) within the ring systems. nih.gov By comparing NMR data with related, structurally characterized compounds like other callophycoic acids, the stereochemical assignments can be further solidified. nih.gov

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is fundamental for determining the precise molecular formula of a compound. scispace.comnih.gov For callophycoic acids, HRMS provides an accurate mass measurement, typically in negative ion mode ([M-H]⁻), which allows for the calculation of the elemental composition. nih.gov The characteristic isotopic splitting pattern observed in the mass spectrum also confirms the presence and number of halogen atoms, such as bromine, which is a common feature in this class of compounds. nih.govnih.gov For example, the molecular formula for the related Callophycoic acid A was established as C₂₇H₃₅O₃Br based on its high-resolution mass spectral data. nih.gov

Structural Relationships with Related Callophycoic Acids (e.g., A-H) and Bromophycoic Acids

This compound belongs to a larger family of related natural products isolated from Callophycus species. The callophycoic acids A-H share common structural motifs but differ in aspects such as halogenation patterns, the degree of unsaturation, or the stereochemistry of certain centers. acs.orgnih.gov For instance, Callophycoic acid A and C share a common tricyclic core but differ significantly in the structure of their diterpenoid head. acs.org

This family of compounds is also structurally related to the bromophycoic acids, another class of diterpene-benzoates isolated from Callophycus. nih.govnih.gov The bromophycoic acids share the diterpene-benzoate framework but can possess different carbon skeletons. nih.gov For example, bromophycoic acid A shows structural similarities to callophycoic acid G. nih.gov The structural diversity within and between these two families highlights the complex secondary metabolism of the source algae.

Identification of Novel Carbon Skeletons Represented by this compound and Related Compounds

The discovery of the callophycoic acids and bromophycoic acids was significant because they represent new additions to the structural diversity of marine natural products. acs.org The callophycoic acids A-H and the related callophycols collectively represent four novel carbon skeletons. nih.govnih.gov These compounds were among the first examples of diterpene-benzoic acids and diterpene-phenols to be discovered in macroalgae, expanding the known chemical space of metabolites from these organisms. acs.orgnih.gov Similarly, the bromophycoic acids A-E introduced two additional novel carbon skeletons to the scientific literature. nih.govnih.gov This continuous discovery of new molecular frameworks from Callophycus species underscores their importance as a source of unique chemical structures. nih.gov

Research on Natural Analogues and Chemotypes from Callophycus Species

Chemical investigations into different species and even different populations of the genus Callophycus have revealed significant variation in their secondary metabolite profiles, a phenomenon known as chemical diversity or the existence of different chemotypes. nih.gov For example, studies on Fijian collections have shown that Callophycus serratus and Callophycus densus are morphologically and genetically distinct, and these differences are consistently reflected in their secondary metabolite compositions. nih.gov C. serratus is known to produce macrocyclic diterpene-shikimate compounds called bromophycolides, whereas C. densus produces the non-macrocyclic callophycoic acids and callophycols. nih.gov

Furthermore, another distinct Callophycus sp. collection yielded the bromophycoic acids, which differ from the compounds produced by C. serratus and C. densus. nih.gov This demonstrates that the production of specific analogues like this compound is linked to the specific species or chemotype of the alga, highlighting the rich and varied biosynthetic capabilities within this algal genus. scispace.com

Biosynthesis of Callophycoic Acid E

Proposed Biosynthetic Pathway of the Diterpene-Benzoate Moiety

The biosynthesis of callophycoic acids is believed to commence with the formation of a carbon-carbon bond between an aromatic moiety, derived from the shikimate pathway, and geranylgeranyl diphosphate (B83284) (GGPP). nih.gov This initial step is thought to proceed via an electrophilic aromatic substitution, a mechanism analogous to that proposed for the biosynthesis of related bromophycolides. nih.gov

Callophycoic acid F is considered a likely precursor to other callophycoic acids, including Callophycoic acid E. nih.gov The structural variations among the callophycoic acids suggest a divergent pathway from a common intermediate.

Role of Electrophilic Aromatic Substitution in Initial Formation Steps

Electrophilic aromatic substitution (SEAr) is a fundamental organic reaction where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org In the biosynthesis of this compound, the aromatic ring acts as a nucleophile, attacking an electrophilic species. nih.govwikipedia.orgmasterorganicchemistry.com This reaction leads to the formation of a positively charged intermediate known as an arenium ion or Wheland intermediate, which then loses a proton to restore aromaticity. wikipedia.org The biosynthesis of this compound likely involves an electrophilic aromatic substitution with a 1,3-diene to connect the benzoic acid to the diterpene. nih.gov

Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com These reactions are often catalyzed by acids to generate a potent electrophile. masterorganicchemistry.com

Mechanisms of Decalin and Ether Ring System Formation

Following the initial electrophilic aromatic substitution, the formation of the decalin ring system is proposed to occur through a series of addition and elimination reactions. nih.gov The final step in the biosynthesis of this compound is the closure of the ether ring. This is hypothesized to be achieved through a hydride shift, followed by the capture of the resulting carbocation by the phenolic hydroxyl group. nih.gov

Dyotropic Rearrangement and Bromonium Ion Chemistry in Stereochemical Control

The stereochemistry of many halogenated marine natural products, including the callophycoic acids, is thought to be controlled by bromonium ion-promoted cyclizations. acs.orgresearchgate.net The formation of vicinal bromochloro (VBC) groups can act as a "bromonium proxy," a stable intermediate that can later regenerate a bromonium ion for further reactions with stereochemical control. acs.orgresearchgate.net

A dyotropic rearrangement, a concerted process involving the migration of two substituents, has been proposed to play a role in the biosynthesis of related compounds. acs.orgvulcanchem.com This type of rearrangement, along with the controlled formation and reaction of bromonium ions, allows for the precise stereochemical outcomes observed in these natural products. acs.org The configurations of the callophycoic acids are likely established by independent biosynthetic pathways initiated by two bromonium-promoted π-cyclization cascades with opposite enantiofacial specificity. acs.orgresearchgate.net

Identification and Characterization of Putative Precursors and Intermediates

Several related compounds isolated from Callophycus species provide clues to the biosynthetic pathway of this compound. Callophycoic acid F is considered a probable precursor to callophycoic acids A–E. nih.gov The isolation of various callophycoic acids and callophycols with different substitution patterns suggests a common biosynthetic origin from geranylgeranyl diphosphate and a substituted benzoic acid. nih.gov The characterization of these related metabolites, such as bromophycoic acids, helps to piece together the steps of the biosynthetic puzzle. nih.gov

Table 1: Related Compounds Isolated from Callophycus

| Compound Name | Structural Class | Putative Role in Biosynthesis |

|---|---|---|

| Callophycoic Acid A | Diterpene-benzoic acid | Product of a related pathway nih.gov |

| Callophycoic Acid F | Diterpene-benzoic acid | Probable precursor to this compound nih.gov |

| Bromophycoic Acids | Diterpene-benzoate | Products of related pathways, provide insight into cyclization nih.gov |

| Callophycols | Diterpene-phenol | Products of a related pathway lacking the benzoic acid moiety nih.gov |

Enzymatic Considerations in Halogenation and Cyclization Pathways

The halogenation steps in the biosynthesis of callophycoic acids are likely catalyzed by haloperoxidase enzymes. mdpi.com Vanadium-dependent haloperoxidases have been implicated in terpenoid biosynthesis and are known to catalyze halogenation at electrophilic sites. nih.govmdpi.com These enzymes utilize hydrogen peroxide to oxidize a halide ion (e.g., Br⁻) to an electrophilic halogenating species. mdpi.com

The cyclization reactions that form the decalin and ether ring systems are also under enzymatic control. researchgate.net These enzymes guide the folding of the linear precursor and stabilize the carbocationic intermediates, leading to the formation of the specific polycyclic structure of this compound with high stereoselectivity. researchgate.net The chirality of Callophycus secondary metabolites appears to be highly conserved due to enantiofacial halogenation additions to the double bonds of precursor alkenes, which directs the formation of the subsequent stereocenters. researchgate.netresearchgate.net

Compound List

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Callophycoic Acid A |

| Callophycoic Acid B |

| Callophycoic Acid C |

| Callophycoic Acid D |

| This compound |

| Callophycoic Acid F |

| Callophycoic Acid G |

| Bromophycoic Acid A |

| Bromophycoic Acid B |

| Bromophycoic Acid C |

| Bromophycoic Acid D |

| Bromophycoic Acid E |

| Bromophycolide A |

| Bromophycolide B |

| Callophycol A |

| Callophycol B |

| Geranylgeranyl diphosphate |

| Iodocallophycoic acid A |

Chemical Synthesis and Synthetic Methodologies

The synthesis of callophycoic acids, including Callophycoic acid E, presents a formidable challenge to synthetic organic chemists due to their complex and densely functionalized structures. These molecules feature a diterpene unit linked to a benzoic acid moiety, characterized by a brominated tricyclic skeleton that includes multiple contiguous stereogenic centers, one of which is an all-carbon quaternary center. acs.orgjst.go.jp The pursuit of their total synthesis is driven by the need to confirm their complex structures, provide material for further biological evaluation, and develop new synthetic methods for constructing such intricate molecular architectures. vulcanchem.com

Biological Activities and Mechanistic Investigations

Antimicrobial Research

Investigations into the antimicrobial properties of callophycoic acids have yielded specific results regarding their efficacy against both bacterial and fungal pathogens.

Callophycoic acid E has been evaluated for its activity against clinically significant antibiotic-resistant bacteria. Research indicates that, unlike some of its structural analogs, this compound did not show noteworthy activity against Methicillin-Resistant Staphylococcus aureus (MRSA) or Vancomycin-Resistant Enterococcus faecilis (VREF). One study reported that callophycoic acids C, D, and E were inactive against these pathogens.

| Compound | Bacterial Strain | Activity (MIC) |

| This compound | Methicillin-Resistant S. aureus (MRSA) | Inactive |

| This compound | Vancomycin-Resistant E. faecilis (VREF) | Inactive |

Data sourced from studies on callophycoic acids.

The antifungal potential of the callophycoic acid family has been tested against the marine fungal pathogen Lindra thalassiae. Within the callophycoic acid chemotype, only specific analogs demonstrated significant inhibition. This compound was found to be not significantly active at the maximum tested concentration of 300 μM. researchgate.net This contrasts with callophycoic acids C, G, and H, which were effective below this concentration, suggesting that specific structural features are crucial for antifungal effects. researchgate.net

| Compound | Fungal Pathogen | Activity (IC₅₀) |

| This compound | Lindra thalassiae | Not Significantly Active (>300 µM) |

IC₅₀ values represent the concentration required to inhibit 50% of fungal growth. Data from Lane et al., 2009. researchgate.net

Antiprotozoal Research: Activity against Malaria Parasites (Plasmodium falciparum)

This compound has demonstrated activity against the human malaria parasite, Plasmodium falciparum. In vitro testing against the 3D7 strain of the parasite revealed that the compound has moderate inhibitory effects. This finding is part of broader research indicating that callophycoic acids and related compounds from Callophycus serratus possess antimalarial properties. researchgate.net

| Compound | Parasite Strain | Activity (IC₅₀) |

| This compound | Plasmodium falciparum (3D7) | 48 µM |

IC₅₀ value represents the concentration that inhibits 50% of parasite proliferation. Data sourced from Lane et al., 2007.

Antineoplastic Research: Evaluation against Human Tumor Cell Lines

The cytotoxic potential of this compound has been assessed against a panel of human tumor cell lines. The compound exhibited modest growth inhibition across various cancer types. The mean GI₅₀ concentration for this compound across all 11 tested cell lines was 43 µM.

| Cell Line | Cancer Type | Activity (GI₅₀ in µM) |

| BT-549 | Breast | >50 |

| DU4475 | Breast | 41 |

| MDA-MB-468 | Breast | >50 |

| NCI-H446 | Lung | 36 |

| PC-3 | Prostate | >50 |

| SHP-77 | Lung | 32 |

| LNCaP-FGC | Prostate | >50 |

| HCT116 | Colon | 37 |

| MDA-MB-231 | Breast | >50 |

| A2780/DDP-S | Ovarian | 34 |

| Du145 | Prostate | 42 |

GI₅₀ represents the concentration causing 50% growth inhibition. Data sourced from Lane et al., 2007.

Advanced Studies on Mechanism of Action

The precise mechanism of action by which this compound exerts its biological effects, such as its antiprotozoal and antineoplastic activities, has not been fully elucidated. Research into related compounds suggests potential pathways, but specific targets for this compound remain unknown. nih.gov

Studies on the biosynthesis of callophycoic acids propose that their complex structures arise from a series of enzymatic reactions, including a key dyotropic rearrangement. acs.org The specific stereochemistry and halogenation patterns that result from these pathways are critical for their biological activities, as evidenced by the varying efficacy among closely related analogs. acs.org However, there is a lack of detailed studies investigating the downstream cellular targets and the specific biological pathways that are modulated by this compound to produce its observed cytotoxic and antimalarial effects. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

The exploration of callophycoic acids and their analogues, such as the bromophycoic acids, has provided significant insights into the structural features crucial for their biological activity. nih.gov These meroditerpenes, isolated from the red alga Callophycus, share a common diterpene-benzoate framework but exhibit a range of bioactivities depending on their specific structural modifications. nih.govresearchgate.net

Analysis of bromophycoic acids A-E, isolated from a Fijian red alga Callophycus sp., reveals distinct structure-activity relationships (SAR). nih.gov Bromophycoic acid A demonstrated notable activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to its close relative, callophycoic acid G. nih.gov A key observation is that the oxygenation of the isoprenoid head, as seen in bromophycoic acids B, C, and D, leads to a decrease in antibiotic potency against MRSA. nih.gov In contrast, Callophycoic acid C was identified as the most effective among eight tested callophycoic acids against eleven human cancer cell lines. researchgate.net

This compound and its analogue, bromophycoic acid E, possess a unique fused cyclic ether. nih.gov This structural feature appears to influence its activity profile. Bromophycoic acid E was the most potent of the bromophycoic acids against vancomycin-resistant Enterococcus faecalis (VREF), although it was less active than the structurally related callophycoic acid A. nih.gov Further studies have underscored the critical role of the carboxylic acid on the phenolic ring for antibacterial efficacy. uqac.ca For instance, callophycoic acids C, D, and E showed no activity against certain human pathogens, a phenomenon also observed in callophycols that lack the carboxylic acid moiety, suggesting this group is essential for inhibiting bacterial growth. uqac.ca

Table 1: Structure-Activity Relationship of Callophycoic Acid Analogues

| Compound Name | Key Structural Feature | Biological Activity Summary |

|---|---|---|

| Bromophycoic acid A | Standard structure | Active against MRSA, similar to callophycoic acid G. nih.gov |

| Bromophycoic acids B-D | Oxygenated isoprenoid head | Decreased antibiotic potency against MRSA. nih.gov |

| Bromophycoic acid E | Fused cyclic ether | Most potent bromophycoic acid against VREF. nih.gov |

| Callophycoic acid C | Standard structure | Most active against human cancer cell lines among callophycoic acids A-H. researchgate.net |

| Callophycoic acids C, D, E | Standard structures | Showed no activity against certain human pathogens, highlighting the importance of other structural features for antibacterial action. uqac.ca |

Insights from Diiodocallophycoic Acid and its Biological Peculiarities

The discovery and study of iodinated callophycoic acids have further illuminated the structural requirements for potent bioactivity within this class of compounds. Diiodocallophycoic acid, a novel antibiotic isolated from the red algae Callophycus serratus, demonstrated powerful antibacterial activity. slideshare.net It recorded a minimum inhibitory concentration (MIC) of just 0.6 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). slideshare.net

Table 2: Biological Activity of Iodinated Callophycoic Acids

| Compound Name | Target Organism | Measurement | Value |

|---|---|---|---|

| Diiodocallophycoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 0.6 µg/mL slideshare.net |

| Iodocallophycoic acid A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 1.4 µg/mL uqac.ca |

| Iodocallophycoic acid A | Vancomycin-resistant Enterococcus faecium (VREF) | MIC | 2.2 µg/mL uqac.ca |

Table of Mentioned Compounds

| Compound Name |

|---|

| Bromophycoic acid A |

| Bromophycoic acid B |

| Bromophycoic acid C |

| Bromophycoic acid D |

| Bromophycoic acid E |

| Callophycoic acid A |

| Callophycoic acid C |

| Callophycoic acid D |

| This compound |

| Callophycoic acid G |

| Diiodocallophycoic acid |

Ecological Role and Chemical Ecology

Defensive Functions of Callophycoic Acid E and Related Compounds in Marine Algae

Marine algae constantly face threats from pathogens and herbivores in their environment. nih.govresearchgate.net The production of secondary metabolites is a primary strategy for chemical defense. researchgate.net Callophycoic acids, including this compound, are part of the defensive chemistry of the red alga Callophycus serratus. Research has shown that this family of compounds exhibits a range of biological activities that are indicative of defensive functions. nih.govnih.gov

Studies on the extracts of Callophycus serratus led to the isolation of Callophycoic acids A–H and related compounds, callophycols A and B. researchgate.net These compounds were found to possess antibacterial, antimalarial, and anticancer properties. nih.govnih.govacs.org The antimicrobial activity, in particular, suggests a direct role in defending the alga against pathogenic marine bacteria and fungi, preventing infection and disease. researchgate.netnih.gov

The broader class of compounds to which this compound belongs, bromophenols and other halogenated metabolites from red algae, are widely recognized for their role in chemical defense. sciforum.netmdpi.comnih.gov The incorporation of bromine atoms into their molecular structure often enhances their biological activity and lipophilicity, which can be an adaptive response to environmental pressures. researchgate.netresearchgate.net While many bromophenols from algae show antifeedant activity against herbivores, the primary defensive role of the Callophycoic acids appears to be targeted more towards microorganisms. mdpi.comresearchgate.net

Callophycus serratus| Compound Family | Reported Activities | Potential Defensive Function |

|---|---|---|

| Callophycoic Acids A–H | Antibacterial, Antimalarial, Anticancer, Antifungal | Defense against microbial pathogens |

| Callophycols A and B | Antibacterial, Antimalarial, Anticancer | Defense against microbial pathogens |

Inter-organismal Chemical Interactions in the Marine Environment

Chemical compounds produced by marine organisms are fundamental to mediating interactions within their communities. nih.govresearchgate.net this compound and its congeners participate in this chemical language by influencing the behavior and survival of other organisms. Their established antibacterial activity is a clear form of inter-organismal interaction, specifically an antagonism that protects the alga from microbial colonization or infection. nih.govresearchgate.net

Such chemical defenses are crucial in preventing biofouling—the undesirable accumulation of microorganisms, plants, and algae on surfaces. sciencedaily.com Halogenated compounds produced by red algae can inhibit the formation of bacterial biofilms, which is the initial step in the fouling process. sciencedaily.com These metabolites often function not by being toxic, but by interfering with bacterial communication systems like quorum sensing, thereby preventing the coordinated behavior required for biofilm establishment. sciencedaily.com

Spatial Distribution and Localized Presentation of Chemical Defenses on Algal Surfaces

The effectiveness of a chemical defense often depends on its concentration and location. researchgate.net While specific studies on the exact localization of this compound within the algal thallus are not detailed in the available research, general principles of algal chemical ecology suggest that defensive compounds are often concentrated in areas most vulnerable to attack, such as the surface. nih.govgatech.edu Many seaweeds deploy their antimicrobial defenses on their surfaces to prevent microbial settlement and infection at the first point of contact. nih.govgatech.edu

This surface-mediated defense can involve specialized gland cells or vesicles that store and release bioactive metabolites. researchgate.net This mechanism ensures that the chemical shield is presented to the external environment where threats from pathogens and epibionts are most immediate. researchgate.net For example, some red algae are known to have specialized cells that store halogenated compounds, which can be released to the surface. researchgate.net It is plausible that Callophycus serratus employs a similar strategy, concentrating this compound and related compounds on its surface to create a defensive barrier against the dense microbial populations of seawater. nih.gov This localized presentation is an efficient use of metabolic resources, focusing the defense where it is most needed. researchgate.net

Contribution to Marine Biodiversity and Ecosystem Dynamics

The chemical defenses of marine algae, including compounds like this compound, have cascading effects that extend beyond the individual organism, influencing broader ecosystem dynamics and biodiversity. tos.orgresearchgate.net By deterring microbial pathogens and potentially influencing the settlement of other organisms, the chemical profile of Callophycus serratus contributes to the structuring of benthic communities. researchgate.net

Chemically defended algae can create associational refuges for other, more palatable species, which may grow on or near them to avoid herbivory. tos.org This can increase local species richness. Furthermore, the constant production and release of bioactive compounds into the environment contribute to the chemical complexity of the marine ecosystem, influencing nutrient cycling and the flow of energy through detrital pathways. tos.org

Advanced Research Techniques and Future Directions

Application of Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for In Situ Analysis and Chemical Imaging

Understanding the precise location and concentration of natural products on an organism's surface is crucial for deciphering their ecological roles, such as chemical defense. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) has emerged as a powerful tool for this purpose, allowing for the direct analysis of molecules on surfaces under ambient conditions with minimal to no sample preparation. pnas.orggeomar.depnas.org This technique involves spraying a surface with charged solvent droplets, which desorb and ionize analytes for subsequent mass analysis. pnas.org

Research on Callophycus serratus has effectively utilized DESI-MS to study the distribution of its defensive secondary metabolites. pnas.orgh1.co Studies have successfully imaged the localization of related compounds, such as bromophycolides, revealing that they are not uniformly distributed across the alga's surface but are concentrated in distinct patches. pnas.orgpnas.org In these patches, the concentrations were found to be sufficient to inhibit the growth of marine fungal pathogens like Lindra thalassiae. pnas.orgh1.co

While much of the published DESI-MS imaging work on C. serratus has focused on the more abundant bromophycolides, the technique is highly applicable to the entire suite of natural products produced by the alga, including the callophycoic acids. pnas.orgnih.gov The ability of DESI-MS to perform in situ analysis provides an unparalleled view of the chemical landscape of the algal surface, offering critical insights into how compounds like Callophycoic acid E contribute to the organism's defense mechanisms in its natural habitat. pnas.orgpnas.org The sensitivity of DESI-MS, capable of detecting compounds at the picomole per square millimeter level, ensures that even low-concentration metabolites can be mapped. pnas.org

Table 1: Application of DESI-MS in the Analysis of Callophycus serratus Metabolites

| Feature | Description | Reference |

| Technique | Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) | pnas.orgpnas.org |

| Application | In situ analysis and chemical imaging of secondary metabolites on the algal surface. | pnas.orgh1.co |

| Key Finding | Revealed non-homogenous, patch-like distribution of antifungal bromophycolides. | pnas.org |

| Ecological Relevance | Surface concentrations in patches were sufficient for antifungal defense against pathogens. | pnas.orgh1.co |

| Relevance to this compound | The technique is applicable to the suite of diterpenoids from C. serratus, including callophycoic acids, to understand their ecological roles. | nih.gov |

Computational Chemistry and In Silico Modeling in SAR and Target Prediction

As the search for new therapeutic agents accelerates, computational chemistry and in silico modeling have become indispensable tools for predicting the biological activity and potential targets of natural products. researchgate.netplos.org These methods save significant time and resources compared to traditional high-throughput screening. For diterpenoids like this compound, in silico approaches can be used to predict drug-like properties, evaluate potential interactions with protein targets, and guide synthetic modifications to enhance activity. semanticscholar.orgnih.gov

Studies on compounds structurally related to this compound have demonstrated the utility of these computational approaches. For instance, in silico docking studies have been performed on bromophycoic acids and bromophycolides from Laurencia (a genus of red algae also known for halogenated metabolites) to assess their potential as inhibitors of SARS-CoV-2 enzymes. mdpi.com Such studies calculate the binding affinities and identify key amino acid interactions between the small molecule and the protein's active site. mdpi.com

Furthermore, computational work has been used to predict kinase binding by related callophycoic acids, providing testable hypotheses about their mechanism of action in cancer cell lines. Density Functional Theory (DFT) modeling has also been employed to elucidate the complex stereochemistries of these molecules, which is critical for understanding their structure-activity relationships (SAR). nih.gov These examples highlight a clear path forward for this compound research, where in silico models can be used to screen it against panels of known drug targets, predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and inform the design of more potent and selective analogs. researchgate.netsemanticscholar.org

Table 2: In Silico Approaches for Diterpenoid Research

| Computational Method | Application | Relevance to this compound | Reference |

| Molecular Docking | Predicts binding affinity and mode of interaction with protein targets (e.g., enzymes, receptors). | Can identify potential therapeutic targets and explain observed bioactivity. | nih.govmdpi.com |

| ADMET Prediction | Assesses drug-like properties, including solubility, bioavailability, and potential toxicity. | Prioritizes promising lead compounds for further development. | semanticscholar.org |

| DFT Modeling | Calculates electronic structure to help determine absolute stereochemistry and reaction mechanisms. | Crucial for confirming the exact 3D structure, which dictates biological activity. | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time to assess binding stability. | Validates docking results and provides a dynamic view of the molecular interaction. | mdpi.com |

Genetic and Phylogenetic Analyses in Chemodiversity and Biosynthetic Origin Studies

The remarkable chemical diversity of natural products within a single species or genus raises fundamental questions about their evolutionary origins and biosynthetic pathways. Genetic and phylogenetic analyses are key to answering these questions. By comparing DNA sequences of key biosynthetic genes across different species, researchers can trace the evolutionary history of metabolic pathways. nih.govrsc.org

For red algae, understanding terpene biosynthesis is an area of active research. Recent studies indicate that terpene formation in red algae is catalyzed by microbial-type terpene synthases (MTPSLs), which are phylogenetically distinct from the typical terpene synthases found in plants. nih.govresearchgate.net This suggests that the genetic machinery for producing compounds like this compound may have been acquired through horizontal gene transfer from bacteria. nih.govresearchgate.net

Phylogenetic analysis of the Callophycus genus, combined with chemical profiling (chemotaxonomy), helps to establish relationships between genetic lineage and chemical output. researchgate.net This approach can reveal whether subtle variations in the structures of callophycoic acids correlate with specific genetic clades. Identifying the biosynthetic gene clusters (BGCs) responsible for producing this compound is a primary goal. rsc.orgrsc.org Once the genes for the diterpene synthases and tailoring enzymes (like oxidoreductases and halogenases) are identified, their evolutionary relationships to other known enzymes can be established, shedding light on how this unique chemical scaffold is assembled. nih.gove-algae.org

Prospects for Bio-inspired Drug Discovery and Synthetic Biology Approaches for this compound

The limited availability of many marine natural products from their native sources is a major bottleneck for drug development. Bio-inspired synthesis and synthetic biology offer a sustainable and versatile alternative. rsc.orgnih.govacs.org Synthetic biology, in particular, aims to engineer microorganisms like yeast or E. coli to function as "cell factories" for producing complex molecules like diterpenoids. nih.govukri.orgpnas.org

The process begins with the identification of the complete biosynthetic pathway for this compound, informed by the genetic analyses described in the previous section. Key enzymes, such as the specific diterpene synthase that creates the core carbon skeleton and the P450 enzymes that perform oxidative modifications, would be targeted. nih.gov These genes can then be introduced into a microbial chassis that has been optimized for producing the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govukri.org

This synthetic biology approach holds several advantages:

Sustainable Supply: It circumvents the need for large-scale harvesting of the source alga.

Analog Generation: The pathway can be manipulated by swapping or modifying enzymes to produce novel, "unnatural" analogs of this compound, a process known as combinatorial biosynthesis. nih.gov This allows for a systematic exploration of the structure-activity relationship to create compounds with improved therapeutic properties.

Pathway Elucidation: Reconstructing the pathway in a heterologous host can confirm the function of each enzyme and elucidate the complete biosynthetic sequence. pnas.org

The development of modular platforms for terpene production in yeast has already proven successful for other complex diterpenes. pnas.org Applying these established workflows to this compound provides a clear and promising route for future research, potentially leading to a sustainable source of this compound and the discovery of new, bio-inspired molecules for therapeutic use. ukri.orgukri.org

常见问题

Basic Research Questions

Q. What methodologies are recommended for isolating and purifying Callophycoic Acid E from natural sources?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Structural confirmation requires spectroscopic methods like NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS). Purity validation via HPLC with UV detection is critical, especially when isolating from complex matrices like marine algae .

Q. How can researchers ensure reproducibility in experimental protocols for characterizing this compound?

- Answer : Detailed documentation of solvent systems, column parameters (e.g., silica gel particle size), and spectroscopic conditions (e.g., NMR solvent, temperature) is essential. Cross-referencing with published protocols for related compounds (e.g., Callophycoic Acid A) and depositing raw data in supplementary materials enhances reproducibility .

Q. What are the key challenges in determining the stereochemistry of this compound?

- Answer : Challenges include resolving overlapping NMR signals and distinguishing stereoisomers. Advanced techniques like NOESY/ROESY for spatial proton-proton correlations and computational modeling (DFT-based NMR chemical shift calculations) are recommended. Comparison with synthetic analogs (if available) can resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize the total synthesis of this compound while addressing stereoselectivity challenges?

- Answer : Retrosynthetic analysis should prioritize constructing quaternary stereocenters via asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts). Key steps may include cation-π cyclizations or biomimetic strategies inspired by related terpenoid syntheses. Monitoring reaction intermediates with LC-MS and optimizing solvent polarity/temperature can improve yields .

Q. What statistical approaches are suitable for resolving contradictions in bioactivity data across studies on this compound?

- Answer : Meta-analysis frameworks (e.g., random-effects models) can account for variability in experimental conditions (e.g., cell lines, assay protocols). Sensitivity analyses should test hypotheses like dose-response relationships or batch effects. Transparent reporting of raw data and confounding variables (e.g., impurities) is critical .

Q. How should researchers design experiments to validate hypothesized biosynthetic pathways of this compound?

- Answer : Isotopic labeling (e.g., ¹³C-acetate feeding) coupled with LC-MS/MS fragmentation analysis can trace precursor incorporation. Gene knockout/knockdown in algal models (if available) combined with metabolomic profiling (GC-MS, NMR) may identify pathway intermediates. Comparative genomics of related species can further refine hypotheses .

Q. What strategies mitigate biases in structure-activity relationship (SAR) studies of this compound derivatives?

- Answer : Blind screening protocols and orthogonal assay validation (e.g., enzymatic vs. cell-based assays) reduce experimental bias. Machine learning models (QSAR) trained on diverse datasets can prioritize derivatives with novel scaffolds. Negative controls and replicate testing (n ≥ 3) are mandatory .

Methodological Best Practices

- Data Reporting : Align with journal guidelines (e.g., Beilstein Journal) to separate primary data (main text) and supplementary details (e.g., NMR spectra, chromatograms) .

- Literature Review : Use citation management tools (e.g., Zotero) to track conflicting findings and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

- Ethical Compliance : Adhere to safety protocols for handling bioactive compounds, including toxicity assessments and institutional review for algal sample collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。